molecular formula C12H18N2O7 B15140923 N1-Ethoxymethyl pseudoUridine

N1-Ethoxymethyl pseudoUridine

Cat. No.: B15140923
M. Wt: 302.28 g/mol
InChI Key: JRLQRDVVQUBPSN-ITRGKUQCSA-N
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Description

N1-Ethoxymethyl pseudoUridine: is a modified nucleoside derived from pseudouridine, which is an isomer of uridine. This compound has gained significant attention due to its potential applications in RNA-based therapeutics and vaccine development. The modification involves the addition of an ethoxymethyl group to the nitrogen atom at position 1 of the pseudouridine molecule, enhancing its stability and reducing immunogenicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Ethoxymethyl pseudoUridine typically involves the following steps:

    Protection of the hydroxyl groups: The hydroxyl groups of pseudouridine are protected using silyl or acyl protecting groups to prevent unwanted reactions.

    Ethoxymethylation: The protected pseudouridine is then reacted with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the ethoxymethyl group at the nitrogen atom at position 1.

    Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1-Ethoxymethyl pseudoUridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the ethoxymethyl group.

Scientific Research Applications

N1-Ethoxymethyl pseudoUridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of modified nucleic acids and oligonucleotides.

    Biology: Incorporated into RNA molecules to study RNA structure, function, and interactions.

    Medicine: Employed in the development of RNA-based therapeutics and vaccines, particularly for enhancing the stability and efficacy of mRNA vaccines.

    Industry: Utilized in the production of synthetic RNA for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of N1-Ethoxymethyl pseudoUridine involves its incorporation into RNA molecules, where it enhances the stability and reduces the immunogenicity of the RNA. The ethoxymethyl group at position 1 of the pseudouridine molecule provides steric hindrance, protecting the RNA from enzymatic degradation. Additionally, the modification can alter the hydrogen bonding and base-pairing properties of the RNA, influencing its structure and function.

Comparison with Similar Compounds

    Pseudouridine: The parent compound of N1-Ethoxymethyl pseudoUridine, known for its role in RNA stability and function.

    N1-Methylpseudouridine: Another modified nucleoside with a methyl group at position 1, used in mRNA vaccines for its enhanced stability and reduced immunogenicity.

    5-Methylcytosine: A modified nucleoside with a methyl group at position 5 of cytosine, involved in epigenetic regulation.

    N6-Methyladenosine: A modified nucleoside with a methyl group at position 6 of adenine, playing a role in RNA metabolism and regulation.

Uniqueness of this compound: this compound stands out due to its unique ethoxymethyl modification, which provides enhanced stability and reduced immunogenicity compared to other modified nucleosides. This makes it particularly valuable for applications in RNA-based therapeutics and vaccine development.

Properties

Molecular Formula

C12H18N2O7

Molecular Weight

302.28 g/mol

IUPAC Name

5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(ethoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C12H18N2O7/c1-2-20-5-14-3-6(11(18)13-12(14)19)10-9(17)8(16)7(4-15)21-10/h3,7-10,15-17H,2,4-5H2,1H3,(H,13,18,19)/t7-,8?,9+,10+/m1/s1

InChI Key

JRLQRDVVQUBPSN-ITRGKUQCSA-N

Isomeric SMILES

CCOCN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

CCOCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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